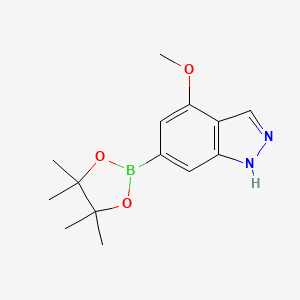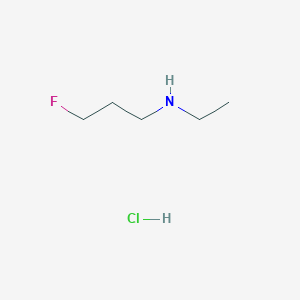
3-(4-Isopropylphenyl)azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Isopropylphenyl)azetidine is a four-membered nitrogen-containing heterocycle. This compound is an analogue of cyclobutane, with a nitrogen atom replacing one of the carbon atoms in the ring. The presence of the nitrogen atom introduces unique chemical properties, making it a valuable compound in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: . This reaction involves the use of light to drive the cycloaddition process, resulting in the formation of the azetidine ring. Another method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols .
Industrial Production Methods: Industrial production of azetidines often involves the use of microwave irradiation to facilitate the cyclocondensation of alkyl dihalides and primary amines in an alkaline aqueous medium . This method is efficient and can be scaled up for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 3-(4-Isopropylphenyl)azetidine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The reactivity of azetidines is driven by the considerable ring strain, which makes them more reactive than their five- and six-membered counterparts .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize azetidines.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used to reduce azetidines.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of azetidines can lead to the formation of azetidinones, while reduction can yield various amine derivatives .
Scientific Research Applications
3-(4-Isopropylphenyl)azetidine has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(4-Isopropylphenyl)azetidine is primarily driven by its ring strain, which makes it highly reactive. This reactivity allows it to interact with various molecular targets, including enzymes and receptors, leading to its biological effects . The nitrogen atom in the azetidine ring can participate in hydrogen bonding and other interactions, further enhancing its reactivity and specificity .
Comparison with Similar Compounds
Aziridines: These are three-membered nitrogen-containing heterocycles that are more strained and reactive than azetidines.
Pyrrolidines: These are five-membered nitrogen-containing heterocycles that are less strained and more stable than azetidines.
Piperidines: These are six-membered nitrogen-containing heterocycles that are even more stable and less reactive than azetidines.
Uniqueness: 3-(4-Isopropylphenyl)azetidine is unique due to its four-membered ring structure, which provides a balance between reactivity and stability. This makes it a versatile compound for various applications, from synthetic chemistry to medicinal research .
Properties
Molecular Formula |
C12H17N |
|---|---|
Molecular Weight |
175.27 g/mol |
IUPAC Name |
3-(4-propan-2-ylphenyl)azetidine |
InChI |
InChI=1S/C12H17N/c1-9(2)10-3-5-11(6-4-10)12-7-13-8-12/h3-6,9,12-13H,7-8H2,1-2H3 |
InChI Key |
BEVVUKZAGHVSAF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2CNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





amine](/img/structure/B13534442.png)




![methyl1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridine-2-carboxylatehydrochloride](/img/structure/B13534490.png)





